(5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-12(7-17-21-10)14(19)18-6-2-3-11(8-18)20-13-4-5-15-9-16-13/h4-5,7,9,11H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZPQJKBXNILIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with an intermediate compound. The final step often involves the coupling of the isoxazole and pyrimidine rings with the piperidine moiety, using reagents such as coupling agents or catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone exhibits significant anticancer properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines, demonstrating potential as a therapeutic agent against malignancies.
- Case Study: In vitro studies revealed that this compound effectively inhibited the growth of specific cancer cell lines, with IC50 values indicating its potency. For example, a derivative of this compound was noted to have an IC50 of 0.013 μM against Z-138 malignant hematopathy cells, showcasing its potential for treating hematologic cancers .
CHK1 Inhibition
The compound has been identified as a potential inhibitor of checkpoint kinase 1 (CHK1), a key regulator in the DNA damage response pathway. Inhibitors of CHK1 are being researched for their ability to enhance the efficacy of chemotherapeutic agents.
- Research Findings: A study highlighted that a related compound showed remarkable selectivity for CHK1 over CHK2, with an IC50 value of 0.4 nM, suggesting that modifications to the isoxazole or piperidine moieties could yield even more effective inhibitors .
Neuropharmacology
Given its structural features, the compound may also have applications in neuropharmacology. The piperidine ring is known to interact with various neurotransmitter systems, which could be leveraged for developing treatments for neurological disorders.
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects: The compound's structural components may contribute to anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Hematologic Malignancies
A comprehensive study involving xenograft models demonstrated that the administration of this compound resulted in significant tumor growth suppression without adverse effects on body weight . This highlights its potential as a safe therapeutic agent.
Case Study 2: Drug Development
In drug development pipelines, compounds similar to this compound have been optimized through structure–activity relationship studies. These studies aim to enhance potency and selectivity while minimizing side effects, paving the way for clinical trials.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Impact on Activity: The pyrimidin-4-yloxy group in the target compound contrasts with chlorophenyl (e.g., 1h) or methoxyquinolinyl (e.g., 1e) substituents in analogs. Chlorophenyl and nitro groups (as in 1h) may enhance electrophilic interactions but increase toxicity risks. The 2-methoxyquinolin-3-yl group in 1e improves anti-influenza activity (EC₅₀ = 0.45 μM) compared to furan-2-yl (EC₅₀ = 0.87 μM), suggesting that planar aromatic systems enhance target binding. The absence of a nitro group in the target compound may reduce oxidative stress liabilities compared to 1h.
Role of the Methanone Linker: The methanone bridge is conserved across all analogs, indicating its critical role in maintaining conformational rigidity and scaffold stability.
Isoxazole Modifications :
- The 5-methylisoxazole moiety is retained in most analogs (e.g., 1h, 1e), likely due to its balance of metabolic stability and steric bulk.
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound is unavailable, trends from analogs suggest:
- The pyrimidin-4-yloxy group may offer better aqueous solubility due to hydrogen-bonding capacity.
- Metabolic Stability : Methylisoxazole derivatives generally exhibit moderate hepatic stability, but electron-deficient substituents (e.g., nitro in 1h) may accelerate CYP450-mediated degradation.
Discussion and Implications
However, the lack of explicit activity data necessitates further profiling against viral or enzymatic targets. Structural lessons from anti-influenza analogs (e.g., 1e) highlight the importance of aromatic heterocycles in enhancing potency.
Biological Activity
(5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including an isoxazole ring, a pyrimidine ring, and a piperidine ring, which contribute to its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor of various enzymes and receptors, disrupting cellular signaling pathways. For instance, it has been suggested that this compound could inhibit certain kinases or proteases, leading to the induction of cell death in cancer cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of synthesized derivatives, showing promising results against various bacterial strains. The compounds demonstrated low IC50 values, indicating high potency against pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, derivatives containing the isoxazole and piperidine moieties have been linked to significant antiproliferative effects in cancer cell lines. The mechanism often involves apoptosis induction and inhibition of tumor growth through targeted enzyme inhibition .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown effectiveness as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. The IC50 values for these activities suggest a competitive inhibition mechanism .
Table 1: Biological Activities and IC50 Values
| Activity Type | Compound Derivative | IC50 Value (µM) |
|---|---|---|
| Antibacterial | (5-Methylisoxazol-4-yl)(...) | 2.14±0.003 |
| AChE Inhibition | (5-Methylisoxazol-4-yl)(...) | 0.63±0.001 |
| Anticancer | (5-Methylisoxazol-4-yl)(...) | 1.13±0.003 |
| Urease Inhibition | (5-Methylisoxazol-4-yl)(...) | 2.39±0.005 |
Case Study: Anticancer Effects
A detailed investigation into the anticancer properties involved treating various cancer cell lines with this compound derivatives. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as a therapeutic agent in oncology .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and a manageable half-life in animal models, making it a candidate for further development in drug formulation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (5-Methylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting a piperidine derivative (e.g., 3-(pyrimidin-4-yloxy)piperidine) with an activated carbonyl source under reflux conditions in ethanol or DMF. Similar protocols for methanone derivatives emphasize reflux durations of 2–6 hours and recrystallization from DMF/EtOH (1:1) mixtures to purify intermediates .
- Heterocyclic Coupling : Introducing the 5-methylisoxazole moiety via nucleophilic substitution or cross-coupling reactions, optimized using catalysts like Pd for regioselectivity .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Methodological Answer :
- Spectroscopy : Use and NMR to verify substituent positions and coupling patterns. For example, the pyrimidinyloxy group’s deshielded protons appear as distinct doublets in aromatic regions .
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous methanone derivatives (e.g., (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)triazol-4-yl]methanone) .
- Computational Modeling : Employ density functional theory (DFT) to predict electronic properties like HOMO-LUMO gaps, correlating with reactivity .
Q. What analytical methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to quantify impurities. Adjust pH to 6.5 for optimal peak resolution .
- Stability Studies : Store the compound at -20°C under inert atmosphere (N) to prevent hydrolysis of the pyrimidinyloxy group. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified isoxazole (e.g., 5-ethyl) or pyrimidine (e.g., 4-methoxy) groups. Compare binding affinities using enzyme inhibition assays (e.g., kinase targets) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the pyrimidinyloxy oxygen and active-site residues .
- Case Study : In related compounds, the nitro group on pyrazole enhances activity by 30% in kinase inhibition assays, suggesting similar modifications here .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, pH-sensitive assays (e.g., phosphatase activity) require strict buffering .
- Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding kinetics alongside cell-based assays). Discrepancies in IC values may arise from off-target effects, necessitating counter-screening .
Q. What strategies mitigate synthetic byproducts during scale-up?
- Methodological Answer :
- Process Optimization : Replace ethanol with DMF in reflux steps to improve solubility and reduce dimerization byproducts. For chlorination steps, use stoichiometric PCl at 0°C to minimize over-chlorination .
- Byproduct Characterization : Use GC-MS and preparative HPLC to isolate and identify side products (e.g., diastereomers from incomplete acylation) .
Q. How can computational models predict metabolic pathways?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation. The isoxazole ring is predicted to undergo hydroxylation at the 4-position, forming a reactive quinone intermediate .
- Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS to confirm predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
